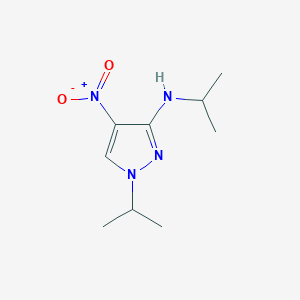

N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine

Description

N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine is a pyrazole derivative featuring a nitro group at the 4-position and diisopropyl substituents at the 1- and 3-amino positions. Pyrazole-3-amine scaffolds are widely studied due to their versatility in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-nitro-N,1-di(propan-2-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-6(2)10-9-8(13(14)15)5-12(11-9)7(3)4/h5-7H,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAZROCZAYQGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NN(C=C1[N+](=O)[O-])C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine typically involves the nitration of a pyrazole derivative followed by alkylation. One common method includes the nitration of 1H-pyrazole-3-amine to introduce the nitro group at the 4-position. This is followed by the alkylation of the nitrogen atoms with isopropyl groups under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: N,1-Diisopropyl-4-amino-1H-pyrazol-3-amine.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

- Nitro vs.

- Diisopropyl vs.

- Pyrazole vs. Triazole Cores : Triazole derivatives (e.g., ) often exhibit tautomerism and distinct hydrogen-bonding patterns, whereas pyrazoles like the target compound may offer greater rigidity .

Physical and Spectroscopic Properties

Melting Points :

- Compound 4h (): Decomposes at 198–200°C, likely due to sulfonyl and fluorophenyl groups enhancing thermal stability .

- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Melts at 104–107°C, reflecting lower polarity from cyclopropyl and pyridinyl groups .

- The target compound’s nitro group may increase melting point via dipole interactions, though steric hindrance from diisopropyl groups could counteract this .

Spectroscopy :

- 1H NMR Shifts : Nitro groups in pyrazoles (e.g., ) deshield adjacent protons, whereas pyridinyl substituents () show distinct aromatic splitting patterns .

Biological Activity

N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a nitro group and two isopropyl groups. The presence of the nitro group is significant as it can undergo bioreduction to form reactive intermediates that may interact with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The nitro group can be reduced in biological systems, leading to the formation of reactive species that may inhibit enzyme activity or modulate receptor functions. Additionally, the isopropyl substituents enhance the compound's lipophilicity, facilitating its penetration through lipid membranes and interaction with intracellular targets .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. A study demonstrated that related pyrazole compounds exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, studies have indicated that it may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators, providing a rationale for its use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the nitration of a suitable pyrazole precursor followed by the introduction of isopropyl groups. Various synthetic routes have been explored to optimize yield and purity. For instance, one method utilizes palladium-catalyzed reactions to achieve selective nitration under mild conditions .

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

| Compound | Activity Type | Target Organism/Enzyme | Effectiveness |

|---|---|---|---|

| This compound | Antitumor | Various cancer cell lines | Moderate to high |

| Related pyrazole derivatives | Antimicrobial | E. coli, S. aureus | Significant |

| Related pyrazole derivatives | Enzyme inhibition | COX, LOX | Effective |

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

- Antitumor Study : A recent investigation reported that this compound significantly inhibited tumor cell proliferation in human breast cancer cells (MCF7) by inducing apoptosis through caspase activation .

- Antimicrobial Efficacy : In vitro tests showed that derivatives exhibited potent antibacterial activity against multidrug-resistant strains of E. coli, suggesting potential for development as new antimicrobial agents .

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, indicating its potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.